molecular formula C21H20Cl2N6O4S B4632075 3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

Cat. No. B4632075
M. Wt: 523.4 g/mol
InChI Key: KTGPIPUDEMMVNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds related to the one often involves multi-step chemical reactions. For example, a study on the synthesis of metabolites of certain pharmaceutical compounds details a process that might resemble the synthesis pathway for our compound, highlighting the intricacy and precision required in chemical synthesis (Shibanuma et al., 1980)[https://consensus.app/papers/synthesis-metabolites-2nbenzylnmethylaminoethyl-shibanuma/52de1fe6e5cc5dd4812add70d42f2b3c/?utm_source=chatgpt].

Molecular Structure Analysis

The determination and analysis of molecular structures are crucial for understanding the behavior and reactivity of a compound. X-ray diffraction studies and spectral analysis provide insights into the arrangement of atoms within a molecule and the electronic environment, influencing its chemical properties (Sharma et al., 2016)[https://consensus.app/papers/structure-sharma/fadd6a4edb8850a989dbed748a50a6b7/?utm_source=chatgpt].

Chemical Reactions and Properties

The reactivity of a compound is defined by its chemical structure, which dictates its participation in chemical reactions. For instance, the presence of certain functional groups can facilitate reactions such as nucleophilic substitutions or electrophilic additions, which are fundamental in synthesizing derivatives or modifying the compound for various applications (Daoud et al., 2010)[https://consensus.app/papers/synthesis-daoud/26d15a9134825152a9719568fe5dcd9d/?utm_source=chatgpt].

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for the practical handling of chemicals. These properties are determined through experimental methods and provide valuable information for the storage, manipulation, and application of the compound in research and industrial processes (Pavlova et al., 2022)[https://consensus.app/papers/synthesis-spectral-characteristics-molecular-docking-pavlova/5b95533f70825bbf835432abdcc9a24d/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of a compound, such as acidity, basicity, reactivity towards other chemicals, and stability, are influenced by its molecular structure. Understanding these properties is crucial for predicting the behavior of the compound in chemical reactions and its interaction with biological systems, if applicable (Moreno-Fuquen et al., 2019)[https://consensus.app/papers/catalyst-synthesis-morenofuquen/b0a1e4987e885bbc8d1396548ad9a44f/?utm_source=chatgpt].

Scientific Research Applications

Polymer Synthesis and Applications

Synthetic methods for ordered polyamides through direct polycondensation involving symmetric and nonsymmetric monomers demonstrate the intricate manipulation of molecular structures to achieve desired polymeric properties, potentially relevant for materials science and engineering applications (Ueda & Sugiyama, 1994).

Antimicrobial and Antitumor Activities

Research on novel benzimidazole derivatives, including their synthesis and antimicrobial activities, exemplifies the approach to drug discovery focusing on compounds with potential therapeutic benefits (Abdellatif et al., 2013). Similarly, alkylating benzamides have been explored for their cytotoxicity against melanoma, highlighting the potential of structurally complex compounds for targeted drug delivery and cancer therapy (Wolf et al., 2004).

Novel Transformations and Synthesis Techniques

Explorations into novel transformations of amino and carbonyl/nitrile groups within heterocyclic compounds like Gewald thiophenes for the synthesis of thienopyrimidines show the depth of chemical synthesis techniques, potentially applicable to the creation and functionalization of compounds similar to the one you're interested in (Pokhodylo et al., 2010).

Antimicrobial Compound Synthesis

The synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activity demonstrate the ongoing search for new, effective antimicrobial agents, which could be a field of application for new compounds with similar functionalities (Roy et al., 2005).

properties

IUPAC Name

3,4-dichloro-N-[2-[4-methyl-5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O4S/c1-12-3-5-14(10-17(12)29(32)33)25-19(30)11-34-21-27-26-18(28(21)2)7-8-24-20(31)13-4-6-15(22)16(23)9-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGPIPUDEMMVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide

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